A Technical Guide to the Synthesis and Commercial Availability of ¹³C-Labeled Hexadecane
A Technical Guide to the Synthesis and Commercial Availability of ¹³C-Labeled Hexadecane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and commercial availability of ¹³C-labeled hexadecane (B31444). This stable isotope-labeled internal standard is a valuable tool in various research applications, including metabolic studies, environmental fate analysis, and as a tracer in drug development. This document details potential synthetic pathways, provides information on commercially available labeled hexadecane isomers, and presents this data in a clear, structured format to aid researchers in their experimental design.
Introduction
Hexadecane (C₁₆H₃₄), a long-chain alkane, serves as a model compound in numerous scientific investigations. The incorporation of a stable isotope, such as Carbon-13 (¹³C), allows for the precise tracking and quantification of hexadecane and its metabolites in complex biological and environmental matrices without the need for radioactive tracers. ¹³C-labeled hexadecane is particularly useful in studies involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Synthesis of ¹³C-Labeled Hexadecane
While detailed, step-by-step protocols for the synthesis of ¹³C-labeled hexadecane are not extensively published in readily available literature, several established synthetic routes for alkanes and isotopic labeling can be adapted. The following sections outline plausible synthetic strategies based on known organic reactions. The choice of method will depend on the desired labeling position and the availability of ¹³C-labeled starting materials.
Synthetic Strategies
Common strategies for the synthesis of ¹³C-labeled hexadecane involve the use of ¹³C-labeled precursors, which are then converted to the final alkane product. Potential precursors include ¹³C-labeled fatty acids, alkyl halides, or aldehydes.
1. Reduction of a ¹³C-Labeled Fatty Acid Derivative:
A versatile approach involves the reduction of a ¹³C-labeled palmitic acid (hexadecanoic acid) derivative. Palmitic acid is a readily available biological precursor and can be obtained with various ¹³C labeling patterns.
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Step 1: Reduction of the Carboxylic Acid. The ¹³C-labeled palmitic acid can be reduced to the corresponding alcohol, 1-hexadecanol (B1195841), using a reducing agent such as lithium aluminum hydride (LiAlH₄).
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Step 2: Deoxygenation of the Alcohol. The resulting ¹³C-labeled 1-hexadecanol can then be deoxygenated to ¹³C-labeled hexadecane. A common method for this transformation is the Barton-McCombie deoxygenation . This two-step process involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by a radical-initiated reduction using a tin hydride reagent (e.g., tributyltin hydride) and a radical initiator like azobisisobutyronitrile (AIBN).
2. Grignard Reagent Coupling:
This method allows for the formation of a carbon-carbon bond, enabling the synthesis of specifically labeled hexadecane. For example, to synthesize hexadecane-¹³C at the first position:
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Step 1: Preparation of a ¹³C-Labeled Grignard Reagent. A ¹³C-labeled methyl halide (e.g., ¹³CH₃I) can be reacted with magnesium metal in an ether solvent to form the Grignard reagent, ¹³CH₃MgI.
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Step 2: Coupling Reaction. This Grignard reagent is then reacted with a 15-carbon alkyl halide, such as 1-bromopentadecane, to form hexadecane-¹³C.
3. Wittig Reaction followed by Hydrogenation:
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, which can then be reduced to a single bond.
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Step 1: Preparation of a ¹³C-Labeled Wittig Reagent. A ¹³C-labeled alkyltriphenylphosphonium salt is prepared by reacting triphenylphosphine (B44618) with a ¹³C-labeled alkyl halide. This salt is then treated with a strong base to form the ylide.
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Step 2: Wittig Reaction. The ylide is reacted with a suitable aldehyde or ketone to form a ¹³C-labeled hexadecene isomer.
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Step 3: Hydrogenation. The resulting alkene is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) to yield the ¹³C-labeled hexadecane.
4. Decarboxylation of a ¹³C-Labeled Carboxylic Acid:
This method involves the removal of a carboxyl group from a longer-chain carboxylic acid. For instance, [1-¹³C]heptadecanoic acid could theoretically be decarboxylated to produce ¹³C-labeled hexadecane. Catalytic methods, often employing transition metals like palladium, can facilitate this reaction.
Experimental Protocols
Below are generalized experimental protocols for key reactions that could be adapted for the synthesis of ¹³C-labeled hexadecane.
Table 1: Generalized Experimental Protocols for Key Synthetic Steps
| Reaction/Step | Detailed Methodology |
| Reduction of Cetyl Iodide to n-Hexadecane | In a reaction flask, place glacial acetic acid, zinc dust, and cetyl iodide. Saturate the mixture with dry hydrogen chloride gas and heat on a steam bath with stirring. Periodically re-saturate with hydrogen chloride. After the reaction is complete, cool the mixture and separate the upper layer of hexadecane. The residue is poured into water and filtered to remove zinc dust. The aqueous layer is extracted with ether, and the combined organic layers are washed with sodium hydroxide (B78521) solution and then water until neutral. The ether solution is dried over anhydrous sodium sulfate, filtered, and distilled to yield n-hexadecane.[2] |
| Wittig Reaction (General) | A ¹³C-labeled alkyltriphenylphosphonium salt is suspended in an anhydrous solvent (e.g., THF) and deprotonated with a strong base (e.g., n-butyllithium) at a low temperature to form the ylide. The corresponding aldehyde or ketone, dissolved in the same solvent, is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to isolate the ¹³C-labeled alkene.[3][4] |
| Catalytic Hydrogenation (General) | The ¹³C-labeled alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C) is added. The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration, and the solvent is evaporated to yield the ¹³C-labeled alkane. |
Commercial Availability of ¹³C-Labeled Hexadecane
Several chemical suppliers offer ¹³C-labeled hexadecane with different isotopic labeling patterns. The most common commercially available forms are hexadecane-1,2-¹³C₂ and fully labeled hexadecane-¹³C₁₆.
Table 2: Commercially Available ¹³C-Labeled Hexadecane
| Product Name | Labeled Position(s) | Isotopic Purity | Supplier(s) | CAS Number |
| Hexadecane-1,2-¹³C₂ | 1 and 2 | 99 atom % ¹³C | Sigma-Aldrich, Santa Cruz Biotechnology, BOC Sciences, MedChemExpress | 158563-27-0[1][5][6][7] |
| Hexadecane-¹³C₁₆ | Uniformly labeled | 99 atom % ¹³C | Sigma-Aldrich | 71309277 (CID)[8] |
Data Presentation
The following tables summarize key quantitative data for unlabeled and ¹³C-labeled hexadecane.
Table 3: Physical and Chemical Properties of Hexadecane
| Property | Unlabeled Hexadecane | Hexadecane-1,2-¹³C₂ | Hexadecane-¹³C₁₆ |
| Molecular Formula | C₁₆H₃₄ | C₁₄¹³C₂H₃₄ | ¹³C₁₆H₃₄ |
| Molecular Weight | 226.44 g/mol | 228.43 g/mol | 242.32 g/mol |
| Melting Point | 18 °C | 18 °C | 18 °C |
| Boiling Point | 287 °C | 287 °C | 287 °C |
| Density | 0.773 g/mL at 25 °C | 0.780 g/mL at 25 °C | Not specified |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the potential synthetic routes for ¹³C-labeled hexadecane.
Caption: Synthesis of ¹³C-Hexadecane from a Labeled Fatty Acid.
Caption: Grignard Synthesis of Hexadecane-1-¹³C.
Caption: Wittig Reaction Pathway to ¹³C-Labeled Hexadecane.
Conclusion
This technical guide provides a foundational understanding of the synthesis and commercial availability of ¹³C-labeled hexadecane. While specific, detailed synthetic protocols for ¹³C-labeled hexadecane are not abundant in the literature, established organic chemistry reactions provide viable pathways for its synthesis from ¹³C-labeled precursors. For researchers requiring this valuable tracer, several commercial suppliers offer well-characterized ¹³C-labeled hexadecane isomers, which can be readily incorporated into experimental workflows. The information and diagrams presented herein are intended to assist researchers in making informed decisions regarding the acquisition and application of ¹³C-labeled hexadecane in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. scbt.com [scbt.com]
- 6. hexadecane suppliers USA [americanchemicalsuppliers.com]
- 7. HEXADECANE-1,2-13C2 | 158563-27-0 [chemicalbook.com]
- 8. Hexadecane-13C16, 99 atom % 13C | C16H34 | CID 71309277 - PubChem [pubchem.ncbi.nlm.nih.gov]
